N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine
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Overview
Description
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine is a chemical compound that belongs to the class of aromatic ethers. It has a molecular formula of C17H25N5OS and a molecular weight of 347.48 g/mol . This compound is known for its unique structure, which includes a triazine ring substituted with various functional groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine involves multiple steps, starting with the preparation of the triazine core. The synthetic route typically includes the following steps:
Formation of the Triazine Core: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The triazine core is then subjected to substitution reactions to introduce the ethyl, propan-2-yl, and other functional groups.
Thioether Formation:
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Scientific Research Applications
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine can be compared with other similar compounds, such as:
N4-ethyl-6-[2-(4-chlorophenoxy)ethylthio]-N2-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar structure but with a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
N4-ethyl-6-[2-(4-methoxyphenoxy)ethylthio]-N2-propan-2-yl-1,3,5-triazine-2,4-diamine: The presence of a methoxy group instead of a methyl group can affect the compound’s reactivity and interactions with biological targets.
N4-ethyl-6-[2-(4-nitrophenoxy)ethylthio]-N2-propan-2-yl-1,3,5-triazine-2,4-diamine:
These comparisons highlight the uniqueness of this compound and its potential for various scientific and industrial applications.
Properties
CAS No. |
371221-03-3 |
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Molecular Formula |
C17H25N5OS |
Molecular Weight |
347.5g/mol |
IUPAC Name |
4-N-ethyl-6-[2-(4-methylphenoxy)ethylsulfanyl]-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H25N5OS/c1-5-18-15-20-16(19-12(2)3)22-17(21-15)24-11-10-23-14-8-6-13(4)7-9-14/h6-9,12H,5,10-11H2,1-4H3,(H2,18,19,20,21,22) |
InChI Key |
NZQDIZLTOXEKBJ-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)SCCOC2=CC=C(C=C2)C)NC(C)C |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCCOC2=CC=C(C=C2)C)NC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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